molecular formula C22H28FN3O2S B2814251 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 946343-61-9

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2814251
CAS No.: 946343-61-9
M. Wt: 417.54
InChI Key: VWOGCRXTQNFYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine ring and a 1-methylindolin-5-yl substituent. This compound belongs to a class of molecules designed to modulate receptor activity, particularly targeting central nervous system (CNS) receptors such as orexin or serotonin receptors.

Properties

IUPAC Name

4-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2S/c1-25-14-11-18-15-17(5-10-21(18)25)22(26-12-3-2-4-13-26)16-24-29(27,28)20-8-6-19(23)7-9-20/h5-10,15,22,24H,2-4,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOGCRXTQNFYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like triethylamine.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The indoline and piperidine rings may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

The following analysis compares 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide with structurally and functionally related benzenesulfonamide derivatives. Key differences in substituents, synthesis pathways, and biological activities are highlighted.

Structural Analogues

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Compound Name Core Structure Differences Key Substituents Reference
4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide (Target Compound) Piperidine, 1-methylindolin-5-yl Fluorobenzenesulfonamide, ethyl linker with piperidine/indoline N/A
4-fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide (6) Piperidine, dihydrobenzofuran Fluorobenzenesulfonamide, ether-linked benzofuran
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide Imidazole, biphenyl Fluorobenzenesulfonamide, imidazole-methyl, biphenyl
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine, chromen-4-one Fluorobenzenesulfonamide, chromenone, pyrazolopyrimidine

Key Observations :

  • The target compound uniquely combines a 1-methylindolin-5-yl group with a piperidine-ethyl linker, distinguishing it from analogs with benzofuran (Compound 6 ) or imidazole-biphenyl () moieties.

Key Observations :

  • The indoline group may enhance blood-brain barrier penetration compared to benzofuran-based analogs.
  • Fluorine substitution on the benzenesulfonamide core is conserved across analogs, likely improving metabolic stability and binding affinity through electronegative effects .

Key Observations :

  • The target compound likely follows a synthesis pathway analogous to Compound 6 (), involving sulfonylation of a pre-formed amine intermediate.
  • Higher yields (e.g., 89% for Compound 6 ) are achieved with simpler substituents, whereas chromenone-containing derivatives require multi-step coupling (e.g., Suzuki reaction in ), reducing efficiency.

Biological Activity

4-Fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is C25H30F3N4O3C_{25}H_{30}F_{3}N_{4}O_{3}, with a molecular weight of 490.5 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities.

Research indicates that compounds with similar structures often act as enzyme inhibitors. For instance, the presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Inhibition Studies

In a study evaluating related compounds, it was found that certain derivatives exhibited competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), suggesting that structural modifications can enhance inhibitory potency. The most potent derivatives had IC50 values in the low micromolar range, indicating significant biological activity .

Biological Activity

The biological activity of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide can be summarized as follows:

Activity Description
Tyrosinase Inhibition Potential to inhibit tyrosinase, important for melanin production in skin cells.
Antimelanogenic Effects Exhibited no cytotoxicity while effectively reducing melanin synthesis in B16F10 cells .
Neurotransmitter Modulation Likely interactions with neurotransmitter systems due to piperidine structure.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Tyrosinase Inhibitors : A series of fluorobenzylpiperazine derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase. Compounds demonstrated varying degrees of inhibition, with some achieving IC50 values significantly lower than traditional inhibitors like kojic acid .
  • Cell Line Studies : In vitro studies using B16F10 melanoma cells showed that certain derivatives could reduce melanin production without inducing cytotoxic effects, highlighting their potential for cosmetic applications in skin lightening .
  • Docking Studies : Molecular docking simulations indicated favorable binding modes for these compounds within the active site of tyrosinase, providing insights into their mechanism of action .

Q & A

Q. What are the recommended synthetic routes for preparing 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step organic reactions, including sulfonamide coupling and heterocyclic ring functionalization. Key steps may include:
  • Suzuki-Miyaura cross-coupling for introducing the indolinyl moiety (as seen in structurally similar sulfonamide derivatives) .
  • Nucleophilic substitution to install the piperidine group, often requiring anhydrous conditions and catalysts like DIPEA .
  • Final purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to achieve >95% purity, confirmed by HPLC .

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • Single-crystal X-ray diffraction (SC-XRD) to resolve the 3D conformation, particularly the spatial arrangement of the fluoro-sulfonamide and piperidine groups. A triclinic crystal system (space group P1) with unit cell parameters a = 13.6081 Å, b = 14.5662 Å, and c = 14.7502 Å has been reported for analogous sulfonamide derivatives .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR to confirm fluorine substitution (~ -120 ppm for aryl-F) and 1H^{1}\text{H}-NMR for piperidine proton environments (δ 1.5–2.5 ppm) .

Q. What preliminary assays are suitable for evaluating its biological interactions?

  • Methodological Answer : Initial screening should focus on:
  • Receptor-binding assays : Radioligand displacement studies (e.g., using 3H^{3}\text{H}-labeled ligands) to measure affinity for targets like serotonin or dopamine receptors, given the compound’s indoline and piperidine motifs .
  • Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition) to assess selectivity and IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Methodological Answer :
  • Systematic substitution : Replace the 4-fluoro group with other halogens (Cl, Br) or electron-withdrawing groups (NO2_2, CF3_3) to modulate electronic effects on sulfonamide reactivity .
  • Piperidine ring modifications : Introduce methyl or ethyl substituents to evaluate steric effects on target binding, as seen in analogs with enhanced receptor selectivity .
  • In silico docking : Use tools like AutoDock Vina to predict binding poses against targets (e.g., GPCRs) and prioritize derivatives for synthesis .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Mitigate via:
  • Metabolic stability assays : Incubate the compound with liver microsomes to identify oxidative hotspots (e.g., piperidine N-demethylation) .
  • Pharmacokinetic profiling : Measure oral bioavailability in rodent models and correlate with physicochemical properties (LogP, PSA) .
  • Prodrug strategies : Modify the sulfonamide group to improve membrane permeability, as demonstrated in fluorinated benzenesulfonamide analogs .

Q. What advanced techniques are recommended for studying its environmental fate?

  • Methodological Answer :
  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS to assess environmental persistence .
  • Soil adsorption experiments : Use batch equilibrium methods to calculate Koc_{oc} values, critical for evaluating groundwater contamination risks .

Q. How can crystallographic challenges (e.g., poor diffraction quality) be resolved?

  • Methodological Answer :
  • Crystal optimization : Screen solvents (e.g., DMSO/water mixtures) and employ vapor diffusion techniques to improve crystal morphology .
  • Synchrotron radiation : Use high-flux X-ray sources (e.g., Diamond Light Source) to enhance resolution for low-quality crystals .

Toxicology and Regulatory Considerations

Q. What methodologies are critical for assessing its toxicity profile?

  • Methodological Answer :
  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation .
  • hERG inhibition assay : Patch-clamp electrophysiology to quantify cardiac liability risks (IC50_{50} < 10 µM indicates high risk) .

Q. How can researchers ensure compliance with ethical guidelines for preclinical studies?

  • Methodological Answer :
  • Institutional Review Board (IRB) protocols : Document in vitro and in vivo experiments in alignment with OECD Test Guidelines 423 (acute toxicity) and 452 (chronic exposure) .
  • Data transparency : Publish raw datasets in repositories like ChEMBL or PubChem to facilitate reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.